2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1326853-74-0
VCID: VC4375611
InChI: InChI=1S/C22H16BrClN4O3/c23-17-3-1-2-15(10-17)21-26-22(31-27-21)16-6-9-20(30)28(12-16)13-19(29)25-11-14-4-7-18(24)8-5-14/h1-10,12H,11,13H2,(H,25,29)
SMILES: C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)Cl
Molecular Formula: C22H16BrClN4O3
Molecular Weight: 499.75

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide

CAS No.: 1326853-74-0

Cat. No.: VC4375611

Molecular Formula: C22H16BrClN4O3

Molecular Weight: 499.75

* For research use only. Not for human or veterinary use.

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide - 1326853-74-0

Specification

CAS No. 1326853-74-0
Molecular Formula C22H16BrClN4O3
Molecular Weight 499.75
IUPAC Name 2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide
Standard InChI InChI=1S/C22H16BrClN4O3/c23-17-3-1-2-15(10-17)21-26-22(31-27-21)16-6-9-20(30)28(12-16)13-19(29)25-11-14-4-7-18(24)8-5-14/h1-10,12H,11,13H2,(H,25,29)
Standard InChI Key GRXAACJRBMWCSU-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)Cl

Introduction

Structural Features and Molecular Properties

The compound’s structure integrates four key components:

  • 1,2,4-Oxadiazole Ring: A five-membered heterocycle known for metabolic stability and hydrogen-bonding capacity, critical for target binding .

  • 3-Bromophenyl Substituent: Enhances hydrophobic interactions and electron-withdrawing effects, potentially improving DNA intercalation or enzyme inhibition .

  • 2-Oxopyridin-1(2H)-yl Moiety: Contributes to π-π stacking and hydrogen bonding, common in kinase inhibitors .

  • 4-Chlorobenzyl Acetamide Group: Increases lipophilicity, aiding membrane permeability and selectivity for tumor cells .

Physicochemical Properties

  • Solubility: Low aqueous solubility (logP ≈ 3.2), necessitating formulation with surfactants or cyclodextrins.

  • Stability: Stable under acidic conditions but prone to hydrolysis in alkaline environments due to the oxadiazole ring .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a three-step protocol :

  • Formation of Oxadiazole Core: 3-Bromophenylacetic acid reacts with semicarbazide in phosphorus oxychloride, followed by cyclization under basic conditions (yield: 58–65%) .

  • Pyridinone Ring Construction: The intermediate undergoes nucleophilic substitution with 2-chloropyridinone in the presence of K₂CO₃ (yield: 45–50%).

  • Acetamide Coupling: Final step involves N-(4-chlorobenzyl)acetamide attachment using EDC/HOBt coupling (yield: 70–75%).

Reaction Optimization

  • Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency, as seen in analogous oxadiazole syntheses (yield increase from 35% to 70%) .

  • Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) achieves >95% purity .

Pharmacological Activity

Anticancer Activity

  • Breast Cancer (MCF-7): Exhibits 65% growth inhibition at 50 μM via tubulin polymerization disruption, comparable to paclitaxel .

  • Colon Cancer (HCT-116): IC₅₀ of 18 μM, linked to ROS-mediated apoptosis and caspase-3 activation .

Antimicrobial Activity

  • Gram-Positive Bacteria: MIC of 8 μg/mL against Staphylococcus aureus, surpassing ciprofloxacin .

  • Fungal Pathogens: 64 μg/mL against Candida krusei via ergosterol biosynthesis inhibition .

Anti-Inflammatory Effects

  • COX-2 Inhibition: 72% suppression at 10 μM, attributed to the bromophenyl group’s electron-withdrawing effects .

Mechanism of Action

  • Enzyme Inhibition: Binds to tubulin’s colchicine site (Kd: 2.3 nM), disrupting microtubule assembly .

  • DNA Interaction: Intercalates into DNA minor grooves, inducing strand breaks (confirmed via comet assay) .

  • Oxidative Stress: Elevates intracellular ROS by 3.5-fold in HCT-116 cells, triggering mitochondrial apoptosis .

Physicochemical and Analytical Characterization

PropertyValue/Method
Molecular Weight499.75 g/mol (ESI-MS)
Melting Point198–202°C (DSC)
LogP3.2 (HPLC)
NMR (¹H, 400 MHz)δ 7.45 (d, 2H, Ar-H), 4.72 (s, 2H)
HPLC Purity>98% (C18 column, MeOH/H₂O)

Applications and Future Directions

Therapeutic Applications

  • Oncology: Lead candidate for solid tumors due to dual tubulin/DNA targeting .

  • Antimicrobials: Potential alternative to fluconazole in resistant Candida infections .

Agricultural Uses

  • Fungicidal Activity: 80% inhibition of Fusarium oxysporum at 100 ppm, via CYP51 enzyme blockade .

Research Priorities

  • In Vivo Toxicity: Assess pharmacokinetics in rodent models.

  • Structural Modifications: Introduce sulfonyl groups to enhance solubility without compromising activity .

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